Bz-RGFFP-4M|ANA
Description
Bz-RGFFP-4MβNA (CAS 782432-03-5) is a fluorogenic peptide substrate designed for measuring the enzymatic activity of Cathepsin D, an aspartic protease involved in protein degradation and disease pathways such as cancer and neurodegenerative disorders . Its structure includes a peptide sequence (RGFFP) linked to the fluorogenic group 4-methoxy-β-naphthylamide (4MβNA), which emits fluorescence at 425 nm upon cleavage . Key properties include:
- Molecular weight: 882.02 g/mol
- Molecular formula: C₄₉H₅₅N₉O₇
- Assay compatibility: Colorimetric or fluorescent detection (excitation/emission: 340/425 nm) .
This substrate is stable under specific storage conditions (-20°C for powder, -80°C for dissolved form) and is widely used in kinetic studies to determine enzymatic efficiency (e.g., $ k{cat}/KM $) .
Properties
Molecular Formula |
C49H55N9O7 |
|---|---|
Molecular Weight |
882.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H55N9O7/c1-65-42-30-36(29-35-21-11-12-22-37(35)42)54-47(63)41-24-14-26-58(41)48(64)40(28-33-17-7-3-8-18-33)57-46(62)39(27-32-15-5-2-6-16-32)55-43(59)31-53-45(61)38(23-13-25-52-49(50)51)56-44(60)34-19-9-4-10-20-34/h2-12,15-22,29-30,38-41H,13-14,23-28,31H2,1H3,(H,53,61)(H,54,63)(H,55,59)(H,56,60)(H,57,62)(H4,50,51,52)/t38-,39-,40-,41-/m0/s1 |
InChI Key |
PAPRWSLVXWNEPB-MFDNGWNGSA-N |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz-RGFFP-4M|ANA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Bz-RGFFP-4M|ANA primarily undergoes hydrolysis reactions catalyzed by cathepsin D. The enzyme cleaves the peptide bond between phenylalanine residues, releasing the 4-methoxy-β-naphthylamine moiety .
Common Reagents and Conditions
Reagents: Cathepsin D, buffer solutions (e.g., phosphate buffer)
Conditions: Optimal pH for cathepsin D activity (typically around pH 3.5-4.0), temperature (37°C)
Major Products
The hydrolysis of this compound by cathepsin D results in the formation of smaller peptide fragments and the release of 4-methoxy-β-naphthylamine, which can be detected colorimetrically or fluorometrically .
Scientific Research Applications
Bz-RGFFP-4M|ANA is widely used in scientific research for the following applications:
Biochemistry: Studying the activity and inhibition of cathepsin D, a key enzyme in protein degradation and processing.
Cell Biology: Investigating the role of cathepsin D in cellular processes such as apoptosis and autophagy.
Industry: Developing and optimizing assays for drug discovery and development.
Mechanism of Action
Bz-RGFFP-4M|ANA acts as a substrate for cathepsin D. The enzyme recognizes and binds to the peptide sequence, cleaving the peptide bond between phenylalanine residues. This hydrolytic reaction releases the 4-methoxy-β-naphthylamine moiety, which can be quantified using colorimetric or fluorometric methods. The activity of cathepsin D can be assessed based on the rate of substrate cleavage .
Comparison with Similar Compounds
Enzyme Specificity
In contrast:
- DABCYL-Gaba-SQNYPIVQ-EDANS : A FRET-based retropepsin substrate cleaved efficiently by PfDdi1 ($ k{cat}/KM $ = 1.2 × 10³ M⁻¹s⁻¹) .
This specificity makes Bz-RGFFP-4MβNA ideal for isolating Cathepsin D activity in complex biological samples, minimizing cross-reactivity .
Structural and Functional Differences
| Parameter | Bz-RGFFP-4MβNA | DABCYL-Gaba-SQNYPIVQ-EDANS | Suc-LLVY-AMC |
|---|---|---|---|
| Target Enzyme | Cathepsin D | PfDdi1 (retroviral aspartase) | Proteasome |
| Peptide Sequence | RGFFP | SQNYPIVQ | LLVY |
| Fluorophore/Quencher | 4MβNA (fluorophore) | EDANS/DABCYL (FRET pair) | AMC (fluorophore) |
| Emission Wavelength | 425 nm | 460 nm | 460 nm |
| Key Applications | Cancer, Alzheimer’s research | Antimalarial drug development | Protein turnover studies |
- Fluorophore Sensitivity : Unlike AMC-based substrates (e.g., Suc-LLVY-AMC), Bz-RGFFP-4MβNA’s 4MβNA group requires corrections for inner filter effects in FRET assays .
- Sequence Specificity : The RGFFP motif aligns with Cathepsin D’s preference for hydrophobic residues, whereas SQNYPIVQ and LLVY target PfDdi1 and proteasomes, respectively .
Kinetic Performance
Comparative studies show:
Practical Considerations
- Storage Stability : Bz-RGFFP-4MβNA’s dissolved form has a shorter shelf life (1 month at -20°C) compared to Suc-LLVY-AMC (often stable for months).
- Assay Compatibility : Requires specialized equipment (e.g., VICTOR Multilabel plate reader) for real-time fluorescence monitoring, similar to other fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
